8-methyl-2-oxa-5,8-diazaspiro[3.5]nonane
Description
8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane is a spirocyclic compound featuring a unique bicyclic structure with a methyl group at the 8-position, two nitrogen atoms at the 5- and 8-positions, and an oxygen atom in the 2-oxa ring (Figure 1). Its molecular formula is C₇H₁₄N₂O, with a molecular weight of 142.20 g/mol. The compound is commercially available as a hydrochloride salt (CAS: 2227206-56-4) to enhance solubility and stability .
Structurally, the spiro[3.5]nonane scaffold provides rigidity, which is advantageous in medicinal chemistry for optimizing ligand-receptor interactions. Recent studies highlight its role as a core structure in sigma receptor (SR) ligands, particularly for sigma-1 receptor (S1R) modulation . Derivatives of this scaffold have demonstrated high binding affinity (e.g., KiS1R = 2.7 nM for compound 4b) and functional selectivity in pain models .
Properties
CAS No. |
1369143-13-4 |
|---|---|
Molecular Formula |
C7H14N2O |
Molecular Weight |
142.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methyl-2-oxa-5,8-diazaspiro[3.5]nonane typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with an epoxide or a halohydrin in the presence of a base. The reaction conditions often require:
Temperature: Moderate temperatures (20-50°C) to facilitate the cyclization.
Solvent: Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Catalysts: Bases such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Industrial Production Methods
For industrial-scale production, the process may be optimized to enhance yield and purity. This can involve:
Continuous flow reactors: To maintain consistent reaction conditions and improve scalability.
Purification techniques: Such as recrystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
8-methyl-2-oxa-5,8-diazaspiro[3.5]nonane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of oxazolidinone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the oxazolidine ring to an amine.
Common Reagents and Conditions
Oxidation: H2O2 in acetic acid at room temperature.
Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Oxazolidinone derivatives.
Reduction: Secondary amines.
Substitution: N-alkylated spiro compounds.
Scientific Research Applications
8-methyl-2-oxa-5,8-diazaspiro[3.5]nonane has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of pharmaceutical agents, particularly in the design of enzyme inhibitors and receptor modulators.
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as spirocyclic polymers.
Mechanism of Action
The mechanism by which 8-methyl-2-oxa-5,8-diazaspiro[3.5]nonane exerts its effects depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors through:
Binding to active sites: The spirocyclic structure can fit into enzyme active sites, inhibiting their activity.
Modulating receptor activity: It can act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Binding Affinities
Key Observations:
Scaffold Rigidity and Receptor Affinity: The 2,7-diazaspiro[3.5]nonane core (e.g., 4b and 5b) exhibits higher S1R affinity than the diazabicyclo[4.3.0]nonane scaffold (e.g., 8f). This is attributed to the spirocyclic structure’s ability to position hydrophobic substituents optimally for S1R binding . The 8-methyl substitution in the target compound may sterically hinder interactions compared to derivatives with extended hydrophobic groups (e.g., benzyl in 4b), explaining its lower reported activity .
Functional Selectivity: Compound 4b acts as an S1R agonist, reversing mechanical hypersensitivity in vivo, while 5b and 8f are antagonists . This divergence highlights the impact of substituents on functional outcomes. In contrast, 1,4-diaza-2,5-dioxobicyclo[4.3.0]nonane derivatives lack SR activity but show antimicrobial effects against Gram-negative bacteria (e.g., Aeromonas hydrophila) .
Biological Activity
8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane is a compound of interest due to its unique structural properties and potential biological activities. This article examines the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula: C₇H₁₄N₂O
- Molecular Weight: 142.20 g/mol
- SMILES Notation: CN1CCNC2(C1)COC2
- InChI Key: ZLLQMYHBAUABJO-UHFFFAOYSA-N
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing its potential as an antagonist in specific biological pathways.
The compound acts primarily by interacting with specific receptors or enzymes, modulating their activity. For instance, it has been noted for its role in inhibiting calcium influx in neuronal cultures, which is significant for neuroprotective applications .
Pharmacological Effects
-
Neuroprotective Properties:
- The compound has been shown to exhibit neuroprotective effects by blocking calcium influx into neuronal cells, which is crucial in preventing excitotoxicity often seen in neurodegenerative diseases .
- In vivo studies indicate that after subcutaneous injection in animal models, the compound reaches significant plasma concentrations, suggesting effective bioavailability and potential therapeutic use .
- Antagonistic Activity:
In Vitro Studies
In vitro studies have demonstrated that the compound can effectively inhibit calcium-mediated signaling pathways at low concentrations (IC50 values around 4.8 μM), indicating a strong potential for therapeutic applications in conditions characterized by calcium dysregulation .
In Vivo Studies
In vivo research has shown that administering the compound at doses such as 30 mg/kg leads to peak plasma concentrations within half an hour, supporting its rapid action profile and reinforcing its potential utility in acute therapeutic scenarios .
Comparative Analysis of Biological Activity
The following table summarizes key findings related to the biological activity of this compound compared to other compounds with similar structures:
| Compound Name | IC50 (μM) | Mechanism of Action | Biological Activity |
|---|---|---|---|
| This compound | 4.8 | Calcium influx inhibition | Neuroprotective |
| BCATc Inhibitor 2 | 0.2 | Selective branched chain aminotransferase inhibition | Neuroprotective |
| Bardoxolone methyl | <1 | Anti-inflammatory | Cancer treatment |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
